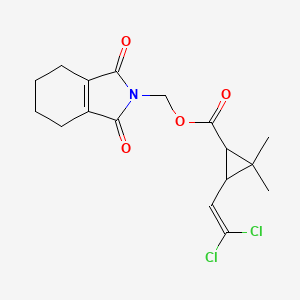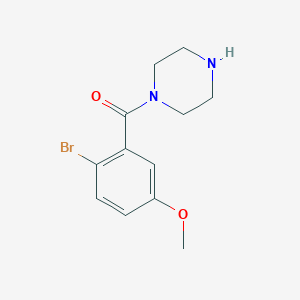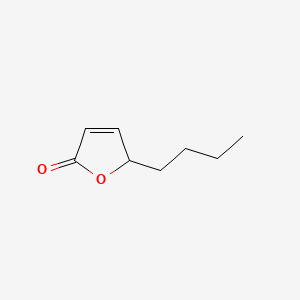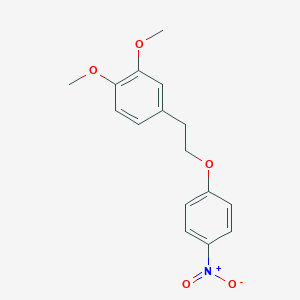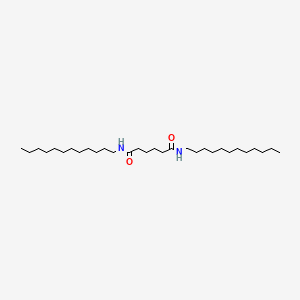
Hexanediamide, N,N'-didodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediamide, N,N’-didodecyl- is an organic compound with the molecular formula C30H60N2O2 and a molecular weight of 480.8096 g/mol It is a type of diamide, specifically a hexanediamide, where the nitrogen atoms are substituted with dodecyl groups
Preparation Methods
The synthesis of Hexanediamide, N,N’-didodecyl- typically involves the reaction of hexanediamine with dodecanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Hexanediamine+2Dodecanoyl chloride→Hexanediamide, N,N’-didodecyl-+2HCl
The reaction is usually performed in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction. After the reaction is complete, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Hexanediamide, N,N’-didodecyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of Hexanediamide, N,N’-didodecyl- can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where the dodecyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
Hexanediamide, N,N’-didodecyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the study of lipid-protein interactions due to its amphiphilic nature. It can also serve as a model compound for studying the behavior of long-chain amides in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with lipid membranes.
Industry: Hexanediamide, N,N’-didodecyl- is used in the production of specialty polymers and surfactants.
Mechanism of Action
The mechanism of action of Hexanediamide, N,N’-didodecyl- involves its interaction with lipid membranes and proteins. The dodecyl chains allow the compound to embed itself within lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate signal transduction pathways by interacting with key proteins .
Comparison with Similar Compounds
Hexanediamide, N,N’-didodecyl- can be compared with other similar compounds such as:
Adipamide: Adipamide is another diamide with a shorter carbon chain.
Hexanediamide, N,N’-dioctyl-: This compound has shorter alkyl chains compared to Hexanediamide, N,N’-didodecyl-. It exhibits different physical and chemical properties due to the shorter chain length.
Hexanediamide, N,N’-dihexadecyl-: This compound has longer alkyl chains, resulting in higher hydrophobicity and different applications in materials science and industry.
The uniqueness of Hexanediamide, N,N’-didodecyl- lies in its balanced hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
10108-12-0 |
|---|---|
Molecular Formula |
C30H60N2O2 |
Molecular Weight |
480.8 g/mol |
IUPAC Name |
N,N'-didodecylhexanediamide |
InChI |
InChI=1S/C30H60N2O2/c1-3-5-7-9-11-13-15-17-19-23-27-31-29(33)25-21-22-26-30(34)32-28-24-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
WOANQJLLJUKXBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


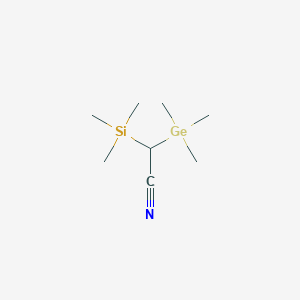
![1H-Isoindol-1-one, 2-[1-(3,3-diphenylpropyl)-4-piperidinyl]-2,3-dihydro-](/img/structure/B14067659.png)
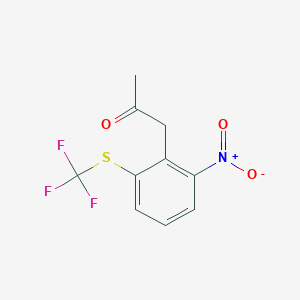
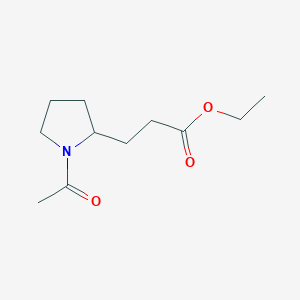
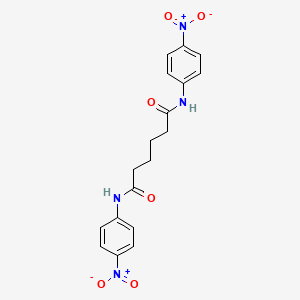
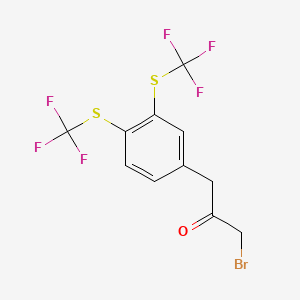
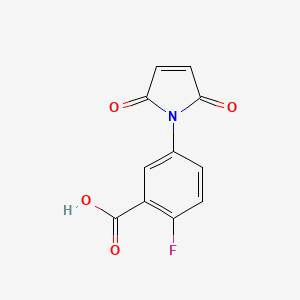
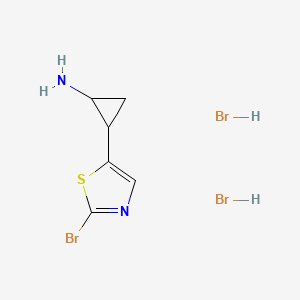
![2-Pyrrolidinecarboxaldehyde, 1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14067694.png)

